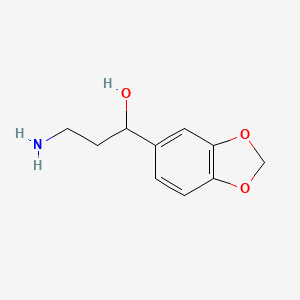

3-アミノ-1-(1,3-ベンゾジオキソール-5-イル)プロパン-1-オール

説明

3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

高分子合成における分子リンカー

問題の化合物の構成要素である3-アミノ-1-プロパノールは、高分子合成において分子リンカーとして頻繁に使用されます。 特に、ポリウレタンやポリ(プロピルエーテルイミン)デンドリマーの調製に使用され、バイオメディカルエンジニアリングや材料科学など、さまざまな分野で応用されています .

2. 全合成における重要な出発物質 この化合物は、(−)-エフェドラジンA(オランチン)、(−)-および(+)-テダナラクタムなど、薬理学的に活性な分子の全合成における重要な出発物質として役立ちます。 これらの分子は、特に創薬における医薬品化学で潜在的な用途があります .

抗癌活性

化合物の構造の一部である1-ベンゾ[1,3]ジオキソール-5-イルの誘導体は、その抗癌活性のために設計および合成されてきました。 これらの誘導体は、さまざまな癌細胞株に対して評価されており、癌研究および治療における化合物の潜在的な用途を示しています .

科学研究試薬

問題の化合物に関連する3-アミノ-1-プロパノールと1,3-ベンゾジオキソール-5-アミンはどちらも、科学研究用の試薬として入手可能です。 それらは、さまざまな化学反応や研究で使用され、それらの特性と用途を探求します .

作用機序

Target of Action

Based on its structural similarity to cathinones , it may interact with protein-transporting monoamines such as dopamine, noradrenaline, and serotonin .

Mode of Action

Similar compounds like cathinones inhibit the reuptake of monoamine neurotransmitters, dopamine, serotonin, and norepinephrine . This inhibition could potentially increase the concentration of these neurotransmitters in the synaptic gap, leading to enhanced neurotransmission .

Biochemical Pathways

Based on its potential interaction with monoamine neurotransmitters, it may influence the dopaminergic, serotonergic, and noradrenergic pathways .

Result of Action

Similar compounds have been reported to cause psychoactive effects, including euphoria, increased focus, and changes in vision .

生化学分析

Molecular Mechanism

It’s known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

生物活性

3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol is an organic compound notable for its structural features, including a benzodioxole moiety and an amino alcohol functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of 3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol is . Its structure allows for diverse interactions with biological targets, which may contribute to its pharmacological properties.

The biological activity of 3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate enzymatic activities and influence cellular signaling pathways. The specific mechanisms are still under investigation, but preliminary studies suggest potential binding to targets involved in metabolic processes and disease pathways.

Antimicrobial Properties

Research indicates that 3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol exhibits antimicrobial activity against various microbial strains. In vitro studies have shown effective inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties. Initial findings indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle regulation. Further research is needed to elucidate the specific pathways involved .

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of 3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol revealed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus cereus | 10 |

| Pseudomonas aeruginosa | 25 |

Study on Anticancer Activity

In a separate investigation focusing on the anticancer effects of the compound, it was found to induce apoptosis in human cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation was highlighted.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 8 |

| A549 (Lung Cancer) | 15 |

特性

IUPAC Name |

3-amino-1-(1,3-benzodioxol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-4-3-8(12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5,8,12H,3-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIUAERWJNFLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。